molecular formula C14H11Cl3O B1228744 Phenol, 2,4,6-trichloro-3-(2-phenylethyl)- CAS No. 681456-07-5

Phenol, 2,4,6-trichloro-3-(2-phenylethyl)-

Cat. No. B1228744
CAS RN: 681456-07-5
M. Wt: 301.6 g/mol
InChI Key: NBHKKIREHHFVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 2,4,6-trichloro-3-(2-phenylethyl)- is a natural product found in Riccardia marginata with data available.

Scientific Research Applications

  • Polymer Membrane Development : Qing Li et al. (2014) synthesized 2,4,6-Tri(dimethylaminomethyl)-phenol and incorporated it onto poly(2,6-dimethyl-1,4-phenylene oxide) to create a novel polymer membrane with high conductivity and low swelling ratio. This development has potential applications in various membrane technologies (Li et al., 2014).

  • Reactivity in Water Treatment : K. L. Rule et al. (2005) studied the reactivity of triclosan, a compound related to phenol, with free chlorine under water treatment conditions, highlighting the formation of various chlorinated phenol derivatives. This research is relevant for understanding the chemical transformations of phenol derivatives in water treatment processes (Rule et al., 2005).

  • Chemical Reactivity Studies : Investigations by V. Heasley et al. (2004) into the reactivities and orientations of phenols, including 2,4,6-trichlorophenol, with chloramines, provide insights into the chemical behavior of phenolic compounds in water contaminants and humic acid models (Heasley et al., 2004).

  • Chemical Modification of Phenols : Research by Rotimi Sheyi et al. (2020) on 2,4,6-Trichloro-1,3,5-triazine (TCT) interacting with phenol, thiol, and amine, offers valuable information on the chemical modification and reactivity of phenol compounds in various conditions (Sheyi et al., 2020).

  • Environmental Monitoring Techniques : X. Ye et al. (2005) developed a method using isotope dilution and HPLC-MS/MS for determining environmental phenols, including 2,4,6-trichlorophenol, in urine. This has applications in environmental monitoring and epidemiological studies (Ye et al., 2005).

  • Catalysis and Synthesis : N. Iranpoor and F. Panahi (2015) demonstrated a method for C-O bond activation of phenolic compounds using 2,4,6-trichloro-1,3,5-triazine, applicable in catalysis and synthetic chemistry (Iranpoor & Panahi, 2015).

  • Chemical Synthesis and Analysis : Kunio Okamoto et al. (1974) investigated the phenolysis of 1-phenylethyl chloride in various phenols, including studies on the steric courses and chemical distributions. Such research aids in understanding the complex reactions involving phenol derivatives in synthetic chemistry (Okamoto et al., 1974).

properties

CAS RN

681456-07-5

Product Name

Phenol, 2,4,6-trichloro-3-(2-phenylethyl)-

Molecular Formula

C14H11Cl3O

Molecular Weight

301.6 g/mol

IUPAC Name

2,4,6-trichloro-3-(2-phenylethyl)phenol

InChI

InChI=1S/C14H11Cl3O/c15-11-8-12(16)14(18)13(17)10(11)7-6-9-4-2-1-3-5-9/h1-5,8,18H,6-7H2

InChI Key

NBHKKIREHHFVBH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=C(C(=C(C=C2Cl)Cl)O)Cl

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(C(=C(C=C2Cl)Cl)O)Cl

synonyms

2,4,6-trichloro-3-hydroxybibenzyl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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